molecular formula C7H13NO5 B3256877 tert-Butyl (methoxycarbonyl)oxycarbamate CAS No. 27920-29-2

tert-Butyl (methoxycarbonyl)oxycarbamate

Cat. No.: B3256877
CAS No.: 27920-29-2
M. Wt: 191.18 g/mol
InChI Key: LAWISEXBBCYWES-UHFFFAOYSA-N
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Description

tert-Butyl (methoxycarbonyl)oxycarbamate: is a chemical compound widely used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability under various reaction conditions and its ease of removal, making it a valuable tool in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (methoxycarbonyl)oxycarbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile. The reaction proceeds smoothly at ambient temperature, yielding the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (methoxycarbonyl)oxycarbamate primarily undergoes deprotection reactions to remove the tert-butyl group. This deprotection can be achieved using various reagents and conditions, including trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, and oxalyl chloride in methanol .

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the deprotection of this compound is the free amine, which can then participate in further synthetic transformations .

Mechanism of Action

The mechanism of action of tert-Butyl (methoxycarbonyl)oxycarbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during subsequent synthetic steps. The deprotection process typically involves the cleavage of the tert-butyl group, facilitated by acidic or other suitable conditions, resulting in the release of the free amine .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (3-oxocyclobutyl)carbamate
  • tert-Butyl carbazate

Comparison: tert-Butyl (methoxycarbonyl)oxycarbamate is unique due to its specific structure, which provides a balance of stability and ease of removal. Compared to other similar compounds, it offers a more selective and mild deprotection process, making it particularly useful in the synthesis of sensitive molecules .

Properties

IUPAC Name

methyl [(2-methylpropan-2-yl)oxycarbonylamino] carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5/c1-7(2,3)12-5(9)8-13-6(10)11-4/h1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWISEXBBCYWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl N-hydroxycarbamate (1.4 g, 10.6 mmol) in DCM (10 ml) is added triethylamine (1.5 ml, 10.6 mmol) at 0° C. Methyl choroformate (814 μl, 10.6 mmol) is added drop wise. Reaction stirred for 18 hours at room temperature before being washed with water (2×10 ml), NaHCO3 (2×10 ml), dried over magnesium sulfate and concentrated in vacuo to give the title product as an oil. (1.76 g, 87%), 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 7.71 (1H, br. s.), 3.92 (3H, s), 1.50 (9H, s).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
814 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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